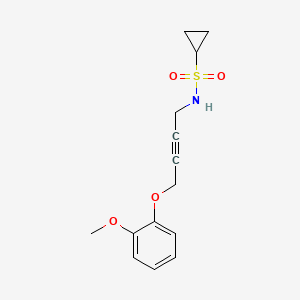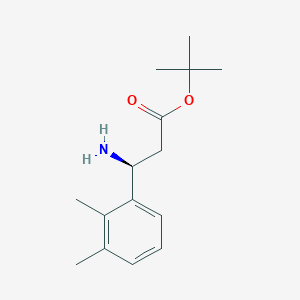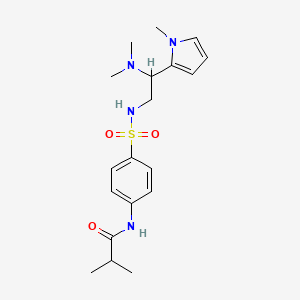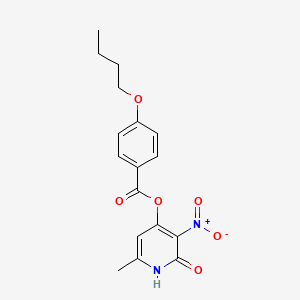
1-bromo-4-(2-fluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-fluoroethyl)benzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where a bromine atom and a fluoroethyl group are substituted at the para positions. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-fluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(2-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to yield hydrocarbons.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar solvents like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-(2-fluoroethyl)phenol, 4-(2-fluoroethyl)benzonitrile.
Oxidation: 4-(2-fluoroethyl)benzaldehyde, 4-(2-fluoroethyl)benzoic acid.
Reduction: 4-(2-fluoroethyl)toluene.
Applications De Recherche Scientifique
1-Bromo-4-(2-fluoroethyl)benzene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly in the synthesis of fluorinated aromatic compounds which often exhibit enhanced biological activity.
Material Science: It is utilized in the preparation of advanced materials such as liquid crystals and polymers with specific electronic properties.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-bromo-4-(2-fluoroethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluoroethyl groups allows it to participate in specific binding interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to changes in cellular processes. The compound’s effects are often mediated through pathways involving halogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
1-Bromo-4-fluorobenzene: Lacks the ethyl group, making it less versatile in certain synthetic applications.
4-Bromophenethyl bromide: Contains an additional bromine atom, which can lead to different reactivity and applications.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Has a trifluoromethyl group instead of a fluoroethyl group, resulting in distinct chemical properties and uses.
Uniqueness: 1-Bromo-4-(2-fluoroethyl)benzene is unique due to the combination of the bromine and fluoroethyl groups, which confer specific reactivity and binding properties. This makes it particularly valuable in the synthesis of fluorinated aromatic compounds and in applications requiring selective halogenation .
Propriétés
IUPAC Name |
1-bromo-4-(2-fluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMHMBKVUPPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCF)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)





![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)
![N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2652533.png)
![2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2652534.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)
![1-[(4-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2652536.png)

![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2652539.png)
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2652540.png)
